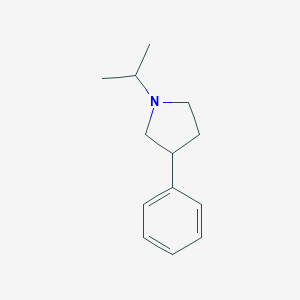
3-Phenyl-1-(propan-2-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1-(propan-2-yl)pyrrolidine, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has since gained popularity as a cognitive enhancer. Phenylpiracetam is known for its ability to improve memory, focus, and attention span. It is also believed to have neuroprotective properties and may be useful in the treatment of certain neurological disorders.
作用机制
The exact mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. This increased activity may lead to improved cognitive function, as well as enhanced physical performance.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been found to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing properties. It has also been shown to increase the release of certain hormones, including cortisol and adrenocorticotropic hormone (ACTH), which may be responsible for its stimulant-like effects.
实验室实验的优点和局限性
Phenylpiracetam has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, there are also some limitations to its use. Phenylpiracetam is a controlled substance in some countries, which may limit its availability for research purposes. It is also relatively expensive compared to other nootropic drugs.
未来方向
There are several potential future directions for research on 3-Phenyl-1-(propan-2-yl)pyrrolidinetam. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to fully understand the mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam and to identify any potential side effects or safety concerns.
合成方法
Phenylpiracetam is synthesized from piracetam, another nootropic drug. The synthesis involves the addition of a phenyl group to the pyrrolidone nucleus of piracetam. The process is carried out using various reagents and solvents, including chloroform, sodium hydroxide, and phenylmagnesium bromide. The final product is a white crystalline powder that is soluble in water.
科学研究应用
Phenylpiracetam has been the subject of numerous scientific studies, which have investigated its effects on cognitive function, physical performance, and neurological disorders. One study found that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam improved memory and learning in rats, while another study showed that it enhanced cognitive function in healthy human volunteers. Other studies have suggested that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.3 g/mol |
IUPAC 名称 |
3-phenyl-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11(2)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI 键 |
IKRKNBZNWVMXDM-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)






![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)